molecular formula C13H27NO3S B12514094 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid CAS No. 819849-89-3

3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid

Cat. No.: B12514094
CAS No.: 819849-89-3
M. Wt: 277.43 g/mol
InChI Key: SWRPWTYCIVKFLP-UHFFFAOYSA-N
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Description

3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .

Preparation Methods

The synthesis of 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid involves multiple steps, typically starting with the preparation of the tert-butylcyclohexylamine precursor. This precursor is then reacted with propane-1-sulfonic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid primarily undergoes substitution reactions, particularly in the context of CuAAC. Common reagents used in these reactions include copper(I) catalysts and azides. The major products formed from these reactions are typically triazole derivatives, which are valuable in various chemical and biological applications .

Scientific Research Applications

This compound is widely used in scientific research due to its role in CuAAC reactions. It is particularly useful in bioconjugation, where it helps to link biomolecules with minimal cytotoxicity. Its applications extend to chemistry, biology, and medicine, where it is used for in vivo imaging of glycans and other biomolecules .

Mechanism of Action

The mechanism by which 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid exerts its effects involves its role as a ligand in CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper(I) catalyst and facilitating the formation of triazole products. The molecular targets and pathways involved include the azide and alkyne substrates, which are brought together by the copper(I) catalyst to form the triazole ring .

Comparison with Similar Compounds

Compared to other ligands used in CuAAC reactions, such as TBTA (tris(benzyltriazolylmethyl)amine), 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid offers superior water solubility and biocompatibility. This makes it more suitable for biological applications where minimizing cytotoxicity is crucial. Similar compounds include TBTA and other triazole-based ligands, but this compound stands out due to its enhanced properties .

Properties

CAS No.

819849-89-3

Molecular Formula

C13H27NO3S

Molecular Weight

277.43 g/mol

IUPAC Name

3-[(4-tert-butylcyclohexyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H27NO3S/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-18(15,16)17/h11-12,14H,4-10H2,1-3H3,(H,15,16,17)

InChI Key

SWRPWTYCIVKFLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCCS(=O)(=O)O

Origin of Product

United States

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